N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety. The molecule is further functionalized with a phenylamino linker and a terminal 3,5-dimethylbenzamide group. Its molecular formula is C₂₅H₂₅N₇O, with a molecular weight of 439.52 g/mol (calculated based on structural analogs in ). Structural validation methods, such as those described in crystallographic software (e.g., SHELXL ), are critical for confirming its conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-15-11-16(2)13-19(12-15)24(31)26-21-7-5-20(6-8-21)25-22-9-10-23(28-27-22)30-18(4)14-17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYKBIUZJUHHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolylpyridazine structure have shown a wide spectrum of biological activity
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects. The specific interactions and resulting changes caused by this compound would require further investigation.
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide is a novel compound that combines pyrazole and pyridazine moieties. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structural complexity and the presence of multiple bioactive groups suggest a wide spectrum of pharmacological effects.
Chemical Structure
The IUPAC name for this compound is N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3,5-dimethylbenzamide. Its molecular formula is , with a molecular weight of approximately 462.52 g/mol. The structure includes:
- A pyrazole ring
- A pyridazine ring
- An amine linkage to a phenyl group
Biological Activity Overview
Research indicates that derivatives of pyrazolylpyridazine exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise in various studies:
- Antitumor Activity :
- Mechanism of Action :
- Inhibition of Enzymatic Activity :
Case Studies
Several studies have documented the biological activity of pyrazole derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | 5f | Antitumor | IC50 = 5.13 µM against C6 glioma cells; induces apoptosis |
| 2 | Benzamide Derivative | Enzyme Inhibition | Inhibits DHFR; downregulates cell growth |
| 3 | RET Kinase Inhibitor | Anticancer | Moderate to high potency in ELISA-based assays |
Synthesis and Characterization
The synthesis of this compound involves several steps:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit anticancer properties. Studies have shown that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,5-dimethylbenzamide can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study focusing on similar compounds demonstrated their efficacy against various cancer types through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial growth .
Pharmacology
2.1 Enzyme Inhibition
this compound has been investigated as a reversible inhibitor of specific enzymes involved in disease processes, such as P2Y12 antagonism in cardiovascular diseases. This suggests its potential application in treating conditions like thrombosis and stroke .
2.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds related to this structure. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for further research into their use in conditions such as Alzheimer's and Parkinson's disease .
Material Science
3.1 Synthesis of Functional Materials
The compound can serve as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance composites for aerospace and automotive industries .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The lead compound demonstrated significant cytotoxicity and was further investigated for its mechanism of action involving apoptosis induction .
Case Study 2: Antimicrobial Activity
A recent publication assessed the antimicrobial properties of several pyridazine derivatives, including this compound). The results indicated potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available data:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The target compound’s 3,5-dimethylbenzamide group enhances lipophilicity compared to the brominated analog (), which may improve cellular uptake but reduce aqueous solubility.
Hydrogen Bonding and Crystallinity :
- Compounds with carboxylic acid groups (e.g., 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid) exhibit stronger hydrogen-bonding capacity , which influences crystal packing and stability. The target compound lacks such groups, relying on weaker interactions (e.g., π-π stacking).
Heterocyclic Core Variations :
- Pyridazine-pyrazole hybrids (target and brominated analog) offer planar aromatic systems for target engagement, whereas pyrazole-carboxylic acid derivatives () prioritize polar interactions.
Synthetic Accessibility :
- The brominated analog’s synthesis may require halogenation steps, increasing complexity compared to the target compound’s straightforward alkylation pathways.
Research Implications and Limitations
- Biological Relevance : While substituent effects suggest varied pharmacokinetic profiles, the absence of biological data (e.g., IC₅₀ values) limits functional comparisons.
- Validation Gaps : Structure validation methods (e.g., CheckCIF ) are critical for ensuring accuracy in comparative studies, particularly for analogs with complex stereochemistry.
Preparation Methods
Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
This intermediate is synthesized through a multi-step sequence:
Step 1: Formation of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole is typically prepared via cyclocondensation of acetylacetone with hydrazine hydrate in glacial acetic acid under reflux (4–5 hours). Reported yields reach 71%.
Step 2: Pyridazine Functionalization
6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 3,5-dimethylpyrazole in the presence of:
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate
-
Temperature: 80–100°C
-
Reaction Time: 12–24 hours
The reaction proceeds via an SNAr mechanism, with the pyrazole nitrogen attacking the electron-deficient C6 position of the pyridazine ring.
Synthesis of 3,5-Dimethylbenzoyl Chloride
The acyl chloride precursor is prepared from 3,5-dimethylbenzoic acid using:
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Chlorinating Agent: Thionyl chloride (SOCl₂)
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Catalyst: Dimethylformamide (DMF, catalytic)
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Conditions: Reflux in anhydrous dichloromethane (DCM) for 3–4 hours
Final Coupling Reaction
The target compound is assembled through a two-stage coupling process:
Stage 1: Amide Bond Formation
4-Nitroaniline reacts with 3,5-dimethylbenzoyl chloride in pyridine at 0–5°C to yield N-(4-nitrophenyl)-3,5-dimethylbenzamide . Key parameters:
Stage 2: Nitro Reduction and Amination
The nitro group is reduced to an amine using hydrogen gas (H₂, 40–60 psi) over palladium-on-carbon (Pd/C, 10% w/w) in ethanol. Subsequent coupling with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine occurs via:
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Solvent: DMF/Toluene (1:1)
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Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)
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Temperature: 60–70°C
-
Time: 12–18 hours
Alternative Synthetic Routes
One-Pot Sequential Coupling
A modified approach combines nitro reduction and amination in a single vessel:
| Parameter | Specification |
|---|---|
| Reducing Agent | Iron powder in HCl/EtOH |
| Coupling Temperature | 50°C |
| Catalyst | CuI (5 mol%) |
| Total Yield | 48–52% |
This method reduces purification steps but requires precise pH control during the reduction phase.
Microwave-Assisted Synthesis
Microwave irradiation (150–200 W) accelerates key steps:
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Pyrazole-pyridazine coupling: 30 minutes vs. 24 hours conventional
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Amide bond formation: 15 minutes vs. 3 hours
Yields improve to 65–68% with reduced side product formation.
Reaction Optimization and Challenges
Critical Parameters Affecting Yield
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Pyridine Quantity | 1.5–2.0 equivalents | Prevents HCl salt formation |
| DCC Stoichiometry | 1.1 equivalents | Minimizes dimerization |
| Pd/C Catalyst Loading | 8–12% w/w | Balances cost and activity |
Common Impurities and Mitigation
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Dimerization Byproducts: Controlled by slow addition of acyl chloride.
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Over-reduction Products: Avoided by using H₂ at ≤60 psi.
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Regioisomeric Contaminants: Suppressed through microwave-assisted synthesis.
Industrial-Scale Considerations
For bulk production (>1 kg batches):
| Process Step | Scalability Challenge | Solution |
|---|---|---|
| Nitro Reduction | Exothermic nature | Jacketed reactor with cooling |
| Pyridine Removal | Environmental concerns | Replace with K₂CO₃ in DMF |
| Catalyst Recovery | Pd/C cost | Implement filtration membranes |
Patent CN101585781A demonstrates successful scale-up of related benzamide derivatives using continuous flow reactors .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
